molecular formula C26H24N6O3 B2596349 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide CAS No. 1111990-93-2

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2596349
CAS No.: 1111990-93-2
M. Wt: 468.517
InChI Key: GWBRITYPTMVDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structure of the compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Conformational studies indicate free rotation around the oxadiazole–azanorbornane bond, while X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The compound is a beige powder . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.

Scientific Research Applications

Synthesis and Biological Applications :Several studies have focused on the synthesis of novel compounds containing the 1,2,4-oxadiazole moiety and their subsequent screening for antimicrobial and anti-inflammatory activities. For instance, novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized, showcasing potential antimicrobial and anti-inflammatory effects (Gadegoni & Manda, 2013). This research highlights the chemical versatility and potential therapeutic applications of these compounds.

Characterization and Pharmacological Evaluation :Compounds integrating the oxadiazole structure have been characterized using advanced techniques like NMR to understand their structural and isomeric properties (Ying-jun, 2012). Furthermore, the pharmacological evaluation of such compounds reveals their potential as anti-inflammatory and analgesic agents, underscoring their importance in medicinal chemistry (Kerzare et al., 2016).

Advanced Synthetic Techniques :Research on the development of effective methods for synthesizing oxadiazole derivatives demonstrates the ongoing innovation in synthetic chemistry. A study outlined a novel approach for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing a high yield and providing a foundation for further chemical investigations and applications (Tkachuk et al., 2020).

Exploration of Biological Activities :The exploration of biological activities, including antitubercular and antimalarial properties, of tetrahydropyrimidine–isatin hybrids containing the oxadiazole moiety further exemplifies the compound's potential in addressing global health challenges (Akhaja & Raval, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-15-4-3-5-18(10-15)28-21(33)12-32-20-9-6-16(2)11-19(20)23-24(32)26(34)31(14-27-23)13-22-29-25(30-35-22)17-7-8-17/h3-6,9-11,14,17H,7-8,12-13H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBRITYPTMVDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.